molecular formula C13H25ClN2O2 B2401641 tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride CAS No. 2228694-16-2

tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride

Cat. No.: B2401641
CAS No.: 2228694-16-2
M. Wt: 276.81
InChI Key: RDBVQKIMLYODFG-UHFFFAOYSA-N
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Description

Tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride: is a chemical compound with significant potential in various scientific and industrial applications. This compound features a bicyclic structure with nitrogen, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate bicyclic amine and tert-butyl carbamate

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's structure, often resulting in the formation of amines.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carbonyl-containing compounds.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active molecules, potentially leading to new therapeutic agents. Medicine: Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the derivative and its intended application. For example, in pharmaceuticals, the compound may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

  • Tert-Butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.

  • 2-Azabicyclo[3.2.1]octane Scaffold:

Uniqueness: Tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride stands out due to its specific structural features and versatility in chemical synthesis, making it a valuable compound in various fields.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-1-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)14-9-13-6-4-10(5-7-13)8-15-13;/h10,15H,4-9H2,1-3H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBVQKIMLYODFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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